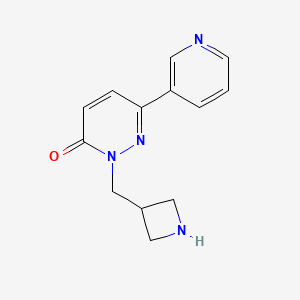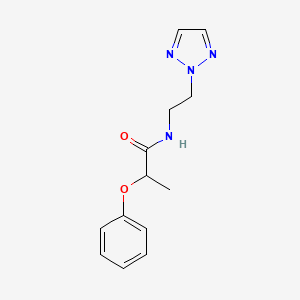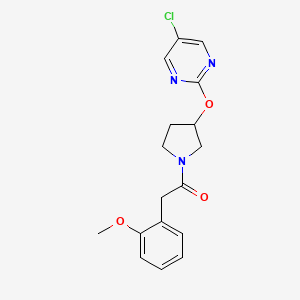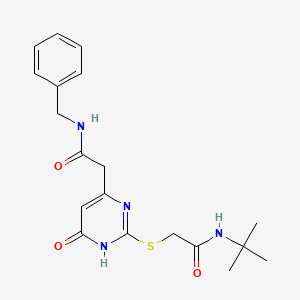
2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine
Overview
Description
2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a chemical compound with the CAS Number: 223700-11-6 . It has a molecular weight of 176.26 and its IUPAC name is 2-ethyl-1,2,3,4-tetrahydro-5-isoquinolinylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2/c1-2-13-7-6-10-9(8-13)4-3-5-11(10)12/h3-5H,2,6-8,12H2,1H3 . This indicates that the compound has a tetrahydroisoquinoline core with an ethyl group at the 2-position and an amine group at the 5-position .Physical And Chemical Properties Analysis
The compound is available in liquid, solid, or semi-solid form . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Chemical Synthesis and Functionalization
2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine participates in various chemical syntheses and functionalization processes, illustrating its versatility in organic chemistry. A key application is in redox-neutral annulations, where it undergoes dual C–H bond functionalization with different aldehydes and carbaldehydes, facilitated by acetic acid as the sole promoter. These reactions highlight its role in constructing complex molecular architectures through efficient bond formations (Zhu & Seidel, 2017); (Paul, Adili, & Seidel, 2019).
Biological Relevance and Applications
Beyond synthetic chemistry, this compound has significant biological relevance. For example, derivatives of 1,2,3,4-tetrahydroisoquinoline, such as those formed in the Pictet–Spengler reaction, are of interest due to their potential formation from biogenic amines under physiological conditions. This has implications for understanding biochemical pathways and reactions in living organisms, particularly in the context of alcohol metabolism and its effects on neurotransmitter synthesis (Yamanaka, Walsh, & Davis, 1970).
Neurochemical Studies
The detection of 1,2,3,4-tetrahydroisoquinoline and its methylated derivatives in the brain suggests a role in neurochemical processes, potentially even in neurodegenerative conditions such as Parkinsonism. These findings underscore the importance of such compounds in understanding the biochemical underpinnings of neurological diseases and exploring therapeutic avenues (Kohno, Ohta, & Hirobe, 1986).
Antimicrobial and Cytotoxic Applications
Compounds derived from this compound, such as those explored in the synthesis of natural products and biologically active compounds, demonstrate a broad spectrum of applications. These include antimicrobial activities and cytotoxic effects against cancer cell lines, highlighting the potential for developing new therapeutic agents (Asolkar et al., 2004); (El-Deen, Anwar, & Hasabelnaby, 2016).
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Properties
IUPAC Name |
2-ethyl-3,4-dihydro-1H-isoquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-13-7-6-10-9(8-13)4-3-5-11(10)12/h3-5H,2,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEJAFIVZNAXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2931911.png)
![N-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-6-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B2931912.png)
![7-Oxa-1-azaspiro[3.5]nonane hcl](/img/structure/B2931913.png)

![2-{[3-(trifluoromethyl)phenyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2931916.png)
![5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2931917.png)


![2-[1-(6-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2931922.png)


![Methyl 2-amino-2-[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2931929.png)
![(Z)-ethyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2931930.png)
